(4-Benzylmorpholin-2-yl)acetic acid

Lipophilicity CNS drug design Blood-brain barrier permeability

Many CNS med chem programs lose time to protection/deprotection cycles. This compound provides an orthogonal dual-handle architecture: the C2-acetic acid enables direct amide coupling or esterification while the N-benzyl group survives Grignard and reductive amination conditions, then is cleanly removed by hydrogenolysis (93% yield). This eliminates one full protection step vs. 2-morpholineacetic acid. Validated at pilot scale in a clinical-stage NET inhibitor program. Supplied at ≥95% purity with full COA; non-hazardous for global logistics.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 146944-27-6
Cat. No. B134563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzylmorpholin-2-yl)acetic acid
CAS146944-27-6
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1COC(CN1CC2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C13H17NO3/c15-13(16)8-12-10-14(6-7-17-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)
InChIKeyZYXIOXNUKBMPQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Benzylmorpholin-2-yl)acetic acid – Dual-Handle Morpholine Scaffold for CNS Chemistry


(4-Benzylmorpholin-2-yl)acetic acid (CAS 146944-27-6) is a racemic, N-benzyl-substituted morpholine-2-acetic acid derivative with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol [1]. It belongs to the morpholine acetic acid class, a privileged scaffold family widely represented in FDA-approved CNS therapeutics and clinical candidates [2]. The compound is supplied as a solid with a typical purity specification of ≥95% and is classified for research and development use . Its defining structural feature is the simultaneous presence of an N-benzyl protecting group on the morpholine nitrogen and a free carboxylic acid at the 2-position, creating orthogonal synthetic handles that enable sequential functionalization strategies not achievable with simpler morpholine acetic acid congeners.

Why (4-Benzylmorpholin-2-yl)acetic Acid Cannot Be Replaced


Morpholine-2-acetic acid derivatives are not interchangeable building blocks. The N-benzyl substituent on (4-benzylmorpholin-2-yl)acetic acid functions simultaneously as a lipophilicity modulator and a latent secondary amine protecting group that can be selectively removed via catalytic hydrogenolysis . Its direct de-benzylated analog, 2-morpholineacetic acid (CAS 180863-27-8), bears a free secondary amine that is incompatible with many downstream transformations—including acylation, reductive amination, and organometallic coupling—without additional protection/deprotection steps. Conversely, the N-benzyl group of the target compound remains stable through Grignard reactions and ester amidations, as demonstrated in the synthesis of key intermediates for Eli Lilly's Phase 2 norepinephrine reuptake inhibitor edivoxetine·HCl [1]. Substituting with 4-benzylmorpholine (CAS 10316-00-4), which lacks the C2-acetic acid handle, eliminates the capacity for amide or ester bond formation that is essential for generating diverse compound libraries. The quantitative evidence below establishes the specific physicochemical and functional dimensions in which (4-benzylmorpholin-2-yl)acetic acid diverges meaningfully from its closest structural neighbors.

(4-Benzylmorpholin-2-yl)acetic Acid: Comparative Evidence vs. Structural Analogs


Lipophilicity Advantage vs. De-Benzylated Analog

(4-Benzylmorpholin-2-yl)acetic acid exhibits substantially higher computed lipophilicity than its de-benzylated analog, 2-morpholineacetic acid. PubChem reports an XLogP3-AA value of −1.3 for the target compound versus −3.3 for 2-morpholineacetic acid (CAS 180863-27-8), a ΔLogP of 2.0 units [1][2]. An alternative computed LogP of 1.30 has also been reported for the target compound . In the context of CNS drug design, where a balanced lipophilicity (typical optimal LogP ~1–3) is required to achieve sufficient passive blood-brain barrier permeability without incurring excessive metabolic clearance or P-glycoprotein efflux liability, the target compound occupies a more favorable physicochemical space than its highly polar de-benzylated congener [3].

Lipophilicity CNS drug design Blood-brain barrier permeability

Membrane Permeability Advantage vs. 2-Morpholineacetic Acid

The target compound exhibits a Topological Polar Surface Area (TPSA) of approximately 49.8–50 Ų with one hydrogen bond donor, versus a TPSA of 58.6 Ų and two hydrogen bond donors for 2-morpholineacetic acid [1][2]. Both the −8.8 Ų difference in TPSA and the reduction in HBD count from two to one are significant in the context of established drug-likeness filters: the widely cited Veber rule identifies TPSA ≤ 140 Ų and HBD ≤ 5 as thresholds for oral bioavailability, while for CNS penetration, more stringent criteria (TPSA < 60–70 Ų, HBD ≤ 1–2) are typically invoked [3]. The target compound's lower TPSA and single HBD push it closer to CNS-favorable physicochemical space than its comparator.

TPSA Membrane permeability Drug-likeness Oral bioavailability

Dual Orthogonal Handles vs. Single-Function Analogs

The target compound uniquely combines two orthogonal reactive sites in a single scaffold: (i) an N-benzyl group that serves as a hydrogenolyzable protecting group for the morpholine secondary amine, and (ii) a C2-acetic acid moiety available for amidation, esterification, or reduction. The ethyl ester derivative, ethyl 2-(4-benzylmorpholin-2-yl)acetate (CAS 73933-19-4), undergoes clean hydrogenolytic N-debenzylation over Pd/C in methanol under 50 psi H₂ to yield ethyl 2-(morpholin-2-yl)acetate in 93.25% isolated yield . Neither 4-benzylmorpholine (CAS 10316-00-4), which lacks the C2-functionalization handle, nor 2-morpholineacetic acid, which lacks N-protection and thus requires additional protection/deprotection logic in multi-step routes, provides this dual-handle capability [1]. This architecture was explicitly exploited in the synthesis of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a key regulatory starting material for Eli Lilly's Phase 2 clinical candidate edivoxetine·HCl, wherein the N-benzyl group remained intact through a Grignard reaction that would be incompatible with an unprotected secondary amine [2].

Orthogonal protection Multi-step synthesis Building block Scaffold diversification

Regulatory Starting Material for Edivoxetine (Phase 2)

The 4-benzylmorpholin-2-yl scaffold, of which (4-benzylmorpholin-2-yl)acetic acid is a direct precursor, was selected as the key regulatory starting material for edivoxetine·HCl—a norepinephrine reuptake inhibitor that advanced to Phase 2 clinical trials at Eli Lilly and Company [1][2]. A commercial-scale synthesis was developed and executed in the clinical pilot plant, producing (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate through a two-step sequence featuring: (1) resolution of the morpholine amide intermediate to install the S-stereocenter in 35% yield, and (2) a high-yielding Grignard reaction (89% yield) to generate the final intermediate, isolated as its mesylate salt [1]. The compound's (S)-enantiomeric form was also employed as a key intermediate in a convergent synthesis published in 2015 for edivoxetine·HCl, confirming sustained industrial relevance of this scaffold family [2]. This contrasts with simpler morpholine acetic acid analogs (e.g., 2-morpholineacetic acid or N-Boc-morpholine-2-acetic acid), for which no equivalent documentation as a regulatory starting material for a clinical-stage pharmaceutical candidate has been identified.

Regulatory starting material Phase 2 clinical candidate Edivoxetine Process chemistry Norepinephrine reuptake inhibition

Key Intermediate in NET Inhibitor Programs

The 4-benzylmorpholin-2-yl scaffold has been directly employed in two independent peer-reviewed medicinal chemistry programs targeting the norepinephrine transporter (NET). Cases-Thomas et al. (2006) used enantiopure (4-benzylmorpholin-2-yl)phenylmethanone (11) as the key synthetic intermediate in a highly diastereoselective nucleophilic addition sequence leading to a novel series of tertiary alcohol-containing 2-substituted benzyl morpholines that displayed potent and selective NET inhibition, with in vitro binding affinities reported for norepinephrine, dopamine, and serotonin transporters alongside in vivo pharmacodynamic evaluation [1]. O'Neill et al. (2011) employed commercially available (4-benzylmorpholin-2-yl)acetic acid ethyl ester (CAS 73933-19-4) as the starting material in the synthesis of 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides (WYE-114152), a series of selective norepinephrine inhibitors published in the Journal of Medicinal Chemistry [2]. The repeated selection of this scaffold by independent research groups targeting the same therapeutic area supports its fit-for-purpose utility in NET-focused CNS drug discovery.

Norepinephrine transporter NET inhibitor CNS disorders Structure-activity relationship

(4-Benzylmorpholin-2-yl)acetic Acid: Procurement Scenarios


CNS Fragment-Based Discovery and DEL Synthesis

The compound's measured LogP of ~1.30 and TPSA of ~49.8 Ų place it within the CNS-favorable physicochemical window, in contrast to 2-morpholineacetic acid (LogP −3.3, TPSA 58.6 Ų) which falls outside this range [1]. In FBDD or DEL construction where passive cell permeability is a prerequisite for fragment screening hits, the N-benzyl group provides critical lipophilicity without the metabolic liability of irreversible alkyl substituents. The C2-carboxylic acid enables direct on-DNA amide coupling for DEL library production, while the N-benzyl group remains stable under standard encoding conditions and can be cleaved post-screening for hit confirmation. Procurement at ≥95% purity is available from multiple suppliers including AKSci and BOC Sciences, with the hydrochloride salt (CAS 170804-78-1) providing an alternative formulation with enhanced aqueous solubility for biological assay preparation .

Orthogonal Functionalization for NET Inhibitor Synthesis

When synthetic routes require (a) initial C2-acetic acid derivatization (amide coupling or esterification) followed by (b) late-stage N-debenzylation to reveal the morpholine secondary amine for further diversification, the target compound's dual-handle architecture eliminates one protection/deprotection cycle compared to using 2-morpholineacetic acid [1]. The documented 93.25% yield for hydrogenolytic N-debenzylation of the ethyl ester derivative over Pd/C provides a robust, scalable deprotection precedent . This synthetic logic was validated at pilot-plant scale in the edivoxetine·HCl program at Eli Lilly, where the N-benzyl group survived Grignard conditions that would degrade an unprotected secondary amine, and was removed only at the appropriate stage of the convergent synthesis . Procurement teams supporting NET-targeted medicinal chemistry should prioritize this compound over N-Boc-protected alternatives when hydrogenolysis-compatible functional groups are present in the target molecule.

Morpholine Library Production via Systematic Chemical Diversity

As emphasized in recent methodology literature (Tang et al., Org. Lett. 2024), C-functionalized morpholine building blocks remain underexplored relative to their prevalence in FDA-approved drugs, creating a gap that (4-benzylmorpholin-2-yl)acetic acid can help address [1]. The compound's four rotatable bonds and balanced HBD/HBA profile (1 donor, 4 acceptors) provide conformational flexibility for target engagement while maintaining drug-like property space. The combination of N-benzyl protection and C2-acetic acid allows systematic diversification at both the nitrogen (post-deprotection) and carboxylate positions, generating diverse analog libraries with controlled stereochemistry at C2. In SCD-guided library synthesis, the racemic compound can be used directly, or the (S)-enantiomer (CAS not specified but documented in the edivoxetine program) can be sourced for enantioselective SAR exploration .

Process Chemistry and CMC for 4-Benzylmorpholine Candidates

The compound's established role as a key regulatory starting material precursor for edivoxetine·HCl at Eli Lilly provides a regulatory precedent that is valuable for CMC teams developing clinical candidates containing the 4-benzylmorpholin-2-yl substructure [1]. The commercial process published by Kopach et al. (2009) demonstrated scalability at the clinical pilot plant level, with key process parameters—including Grignard initiation conditions (I₂/DIBAL-H) and reaction calorimetry monitoring (ReactMax)—fully characterized for technology transfer . Procurement for process development should specify ≥95% purity with certificate of analysis including residual solvent profile, heavy metal content, and enantiomeric purity specifications if the chiral form is required. The compound is classified as non-hazardous for DOT/IATA transport, simplifying logistics for multi-site pharmaceutical development organizations .

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